molecular formula C24H20F9N3O5 B8093383 ERR|A Ligand-Linker Conjugates 1

ERR|A Ligand-Linker Conjugates 1

Cat. No.: B8093383
M. Wt: 601.4 g/mol
InChI Key: CPWMCNMPRHLDGM-TWNLEINFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERR|A Ligand-Linker Conjugates 1 involves the conjugation of a ligand specific to ERRalpha with a PROTAC linker. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require sonication to achieve complete dissolution . The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced in bulk and customized quantities to meet research demands .

Chemical Reactions Analysis

Types of Reactions

ERR|A Ligand-Linker Conjugates 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like DMSO . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of other PROTACs and related compounds .

Properties

IUPAC Name

(E)-N-(2-aminoethyl)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F6N3O3.C2HF3O2/c1-33-19-9-13(8-15(11-30)20(32)31-7-6-29)2-5-18(19)34-12-14-3-4-16(21(23,24)25)10-17(14)22(26,27)28;3-2(4,5)1(6)7/h2-5,8-10H,6-7,12,29H2,1H3,(H,31,32);(H,6,7)/b15-8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWMCNMPRHLDGM-TWNLEINFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCCN)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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